Cas no 898757-38-5 (1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one)

1-(4-Chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one is a specialized organic compound featuring a chloro- and difluoro-substituted phenyl ring linked to a propanone moiety with a 1,3-dioxan-2-yl group. This structure imparts unique reactivity and stability, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of halogen and fluorine substituents enhances its electrophilic properties, facilitating further functionalization. The 1,3-dioxane ring contributes to improved solubility and steric control in reactions. Its well-defined molecular architecture ensures consistent performance in cross-coupling and condensation reactions, supporting the development of complex bioactive molecules. Suitable for controlled environments, it requires handling under inert conditions to preserve integrity.
1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one structure
898757-38-5 structure
Product name:1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
CAS No:898757-38-5
MF:C13H13ClF2O3
Molecular Weight:290.6903
CID:1946357
PubChem ID:24727979

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 化学的及び物理的性質

名前と識別子

    • 4'-CHLORO-2',5'-DIFLUORO-3-(1,3-DIOXAN-2-YL)-PROPIOPHENONE
    • 1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one
    • LogP
    • 1-(4-chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
    • AKOS016023592
    • MFCD02261883
    • 898757-38-5
    • 1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)-1-propanone
    • DTXSID30646076
    • MDL: MFCD02261883
    • インチ: InChI=1S/C13H13ClF2O3/c14-9-7-10(15)8(6-11(9)16)12(17)2-3-13-18-4-1-5-19-13/h6-7,13H,1-5H2
    • InChIKey: OVLOEWLUDFCVIH-UHFFFAOYSA-N
    • SMILES: C1COC(CCC(=O)C2=C(C=C(C(=C2)F)Cl)F)OC1

計算された属性

  • 精确分子量: 290.05200
  • 同位素质量: 290.0521283Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 3
  • 重原子数量: 19
  • 回転可能化学結合数: 4
  • 複雑さ: 310
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.5Ų
  • XLogP3: 2.7

じっけんとくせい

  • PSA: 35.53000
  • LogP: 3.34410

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one Security Information

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 税関データ

  • 税関コード:2932999099
  • 税関データ:

    中国税関番号:

    2932999099

    概要:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、コンポーネント内容、使用

    要約:

    2932999099.他の酸素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Fluorochem
208472-5g
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
5g
£1837.00 2022-03-01
Fluorochem
208472-2g
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
2g
£842.00 2022-03-01
A2B Chem LLC
AH91282-2g
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
2g
$979.00 2024-04-19
Fluorochem
208472-1g
4'-chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
1g
£537.00 2022-03-01
A2B Chem LLC
AH91282-5g
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
5g
$2081.00 2024-04-19
A2B Chem LLC
AH91282-1g
4'-Chloro-2',5'-difluoro-3-(1,3-dioxan-2-yl)-propiophenone
898757-38-5 97%
1g
$640.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620248-2g
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
898757-38-5 98%
2g
¥11230.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620248-1g
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
898757-38-5 98%
1g
¥6140.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1620248-5g
1-(4-Chloro-2,5-difluorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one
898757-38-5 98%
5g
¥22740.00 2024-04-26

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one 関連文献

1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-oneに関する追加情報

1-(4-Chloro-2,5-Difluoro-Phenyl)-3-(1,3-Dioxan-2-Yl)Propan-1-One: A Versatile Organic Synthesis Intermediate

CAS No. 898757-38-5 is the unique identifier for the compound 1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-yl)propan-1-one, a structurally intricate organic molecule with significant potential in pharmaceutical and materials science research. This compound belongs to the class of keto ethers, characterized by a ketone group (propanone) conjugated to a dioxane ring system. The substitution pattern on the phenyl ring—specifically the 4-chloro and 2,5-difluoro moieties—introduces electronic and steric effects that modulate its reactivity and biological profile.

The molecular framework of 1-(4-chloro-2,5-difluoro-phenyl)-3-(1,3-dioxan-2-Yl)propanone combines aromatic halogenation with heterocyclic oxygen-containing structures. The presence of multiple heteroatoms (chlorine, fluorine, and oxygen) creates a unique combination of hydrophobic and hydrogen-bonding capabilities. Recent studies in medicinal chemistry have highlighted the importance of such hybrid structures in optimizing drug-like properties through strategic modification of substituents. The dioxane ring system (C6H8O2) is particularly notable for its ability to mimic carbohydrate-like conformations while offering enhanced synthetic accessibility compared to natural sugars.

Synthetic approaches to this compound typically involve multi-step organic transformations. A common strategy begins with the alkylation of 4-chloro-o-xylene using appropriate electrophilic reagents to introduce fluorine atoms at positions 2 and 5 of the benzene ring. The resulting substituted phenol is then coupled with a dioxane-derived propionate via transition-metal-catalyzed cross-coupling reactions. Modern methodologies emphasize atom-efficient processes using palladium(0)-catalyzed Buchwald-Hartwig-type couplings under microwave-assisted conditions to improve yield and reduce reaction times.

In the context of drug discovery programs targeting G protein-coupled receptors (GPCRs), compounds containing both aromatic halogens and dioxane moieties have demonstrated improved membrane permeability profiles. The dual substitution pattern on the phenyl ring enhances lipophilicity while maintaining sufficient polarity through the ketone functionality. This balance is critical for optimizing bioavailability in orally administered therapeutics. Recent publications from academic groups at ETH Zürich have explored similar architectures for their ability to modulate metabolic enzymes involved in cancer progression.

The conformational flexibility provided by the dioxane ring system enables this compound to act as a versatile scaffold in combinatorial chemistry approaches. Computational studies using density functional theory (DFT) have revealed preferred puckering geometries that align with binding pocket requirements for various protein targets. These findings were published in the journal Organic & Biomolecular Chemistry in 2024 and highlight how subtle changes in substituent positioning can dramatically alter pharmacokinetic properties.

In materials science applications, compounds featuring both aromatic halogens and cyclic ether groups are being investigated as components for advanced polymer systems. The trifluoromethyl-substituted benzene ring contributes to thermal stability while maintaining processability through ether linkages. Research teams at MIT have recently demonstrated how such hybrid molecules can be incorporated into shape-memory polymers with tunable transition temperatures between 40°C and 60°C depending on substituent arrangement.

The synthesis of this compound has been optimized using green chemistry principles. Alternative protocols employing solvent-free conditions or biocompatible catalysts like cellulose-supported palladium complexes have shown promising results in reducing environmental impact while maintaining product purity above 99% as determined by HPLC analysis under gradient elution conditions using C18 columns.

In crystal engineering studies published by the University of Cambridge's Department of Chemistry in early 2024, this compound was identified as an effective coformer for cocrystallization experiments with active pharmaceutical ingredients (APIs). Its ability to form strong hydrogen bonds through both ketone oxygen atoms allows it to stabilize metastable polymorphic forms that exhibit enhanced dissolution rates compared to conventional excipients like mannitol or lactose.

The trifluoromethyl group (-CF3) present in this structure has been shown through recent QSAR analyses (Quantitative Structure Activity Relationship) to confer resistance against metabolic degradation pathways involving cytochrome P450 enzymes. This property makes it particularly valuable for developing long-lasting therapeutic agents where systemic clearance needs to be minimized without compromising target specificity.

In flow chemistry applications reported by Nature Chemistry in late 2024, continuous processing techniques using microreactors enabled efficient synthesis of this compound at gram-scale production rates within a single operational cycle lasting less than four hours. Such advancements represent significant progress toward industrial-scale manufacturing processes that maintain high enantiomeric purity (>99% ee) when appropriate chiral auxiliaries are employed during key coupling steps.

The unique combination of features found in CAS No. 898757-38-5, including its rigid aromatic core with multiple heteroatoms and flexible dioxane ring system, positions it as an ideal candidate for scaffold diversification strategies in lead optimization campaigns. Recent work from pharmaceutical companies utilizing this intermediate has focused on developing selective COX inhibitors with reduced gastrointestinal side effects compared to traditional NSAIDs like ibuprofen or naproxen.

Spectroscopic characterization methods including NMR (1H and 13C), mass spectrometry (ESI+), and single-crystal X-ray diffraction have confirmed structural details about this compound's conformational preferences under different solvent environments. These data were instrumental in guiding synthetic efforts toward isolating thermodynamically stable isomers rather than kinetically controlled products during multistep syntheses.

In academic research settings, this molecule has been used as a model system for studying halogen bonding interactions between aromatic fluorines and various nucleophilic receptors including thiols (-SH), amines (-NH2), and hydroxyl groups (-OH). Such interactions are being explored for their potential role in supramolecular assembly processes relevant to self-healing materials development programs currently underway at Stanford University's Department of Chemical Engineering.

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